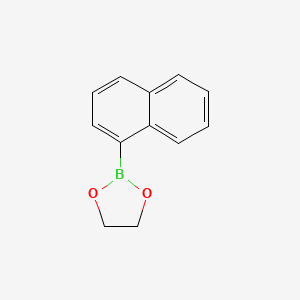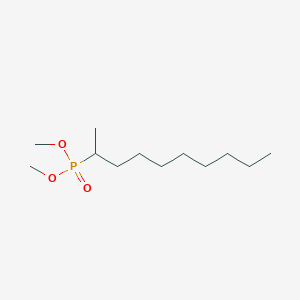
Phosphonic acid, (1-methylnonyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (1-methylnonyl)-, dimethyl ester is an organophosphorus compound. It is characterized by the presence of a phosphonic acid group attached to a 1-methylnonyl chain, with two methyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-methylnonyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the appropriate alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
Phosphonic acid, (1-methylnonyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
科学的研究の応用
Phosphonic acid, (1-methylnonyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphonic acid, (1-methylnonyl)-, dimethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
Methylphosphonic acid: An organophosphorus compound with a similar structure but different functional groups.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Another ester of phosphonic acid with a different alkyl chain.
Uniqueness
Phosphonic acid, (1-methylnonyl)-, dimethyl ester is unique due to its specific alkyl chain and ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
478007-32-8 |
|---|---|
分子式 |
C12H27O3P |
分子量 |
250.31 g/mol |
IUPAC名 |
2-dimethoxyphosphoryldecane |
InChI |
InChI=1S/C12H27O3P/c1-5-6-7-8-9-10-11-12(2)16(13,14-3)15-4/h12H,5-11H2,1-4H3 |
InChIキー |
HUDPXOTXEQBCAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
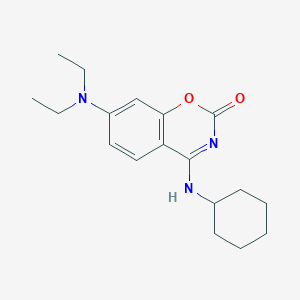
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
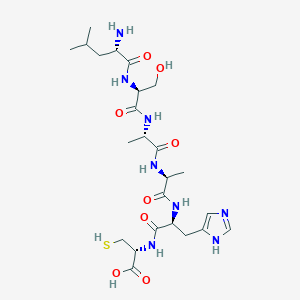
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
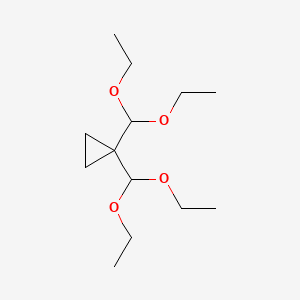
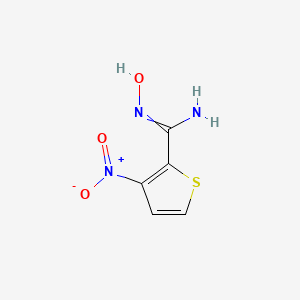
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
